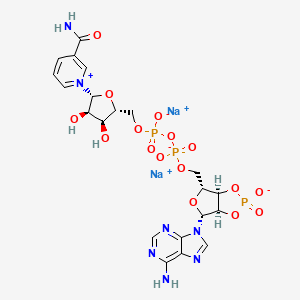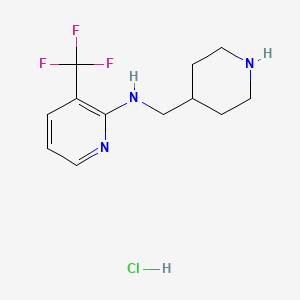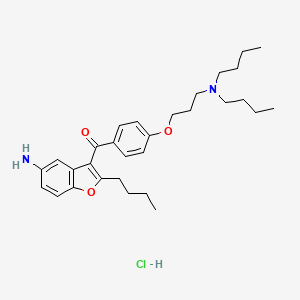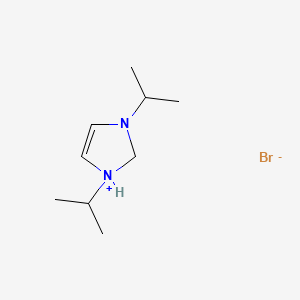
2',3'-cyclic NADP+ (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-cyclic NADP+ (sodium salt) is a biochemical compound that plays a significant role in various biological processes. This compound is a substrate for 2’,3’-cyclic nucleotide 3’-phosphodiesterase, an enzyme abundant in myelin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2’,3’-cyclic NADP+ (sodium salt) involves the synthesis of cyclic nucleotides. The synthetic route typically includes the phosphorylation of adenosine derivatives followed by cyclization to form the cyclic phosphate ester . The reaction conditions often require the use of phosphorylating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2’,3’-cyclic NADP+ (sodium salt) is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and purification systems. The compound is then crystallized and dried to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-cyclic NADP+ (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives and cyclic nucleotide analogs .
Aplicaciones Científicas De Investigación
2’,3’-cyclic NADP+ (sodium salt) has a wide range of scientific research applications:
Chemistry: It is used in enzyme assays to quantify the activity of 2’,3’-cyclic nucleotide 3’-phosphodiesterase.
Biology: The compound is used to study calcium mobilization and mitochondrial function in biological systems.
Industry: The compound is used in the production of biochemical reagents and diagnostic kits.
Mecanismo De Acción
The mechanism of action of 2’,3’-cyclic NADP+ (sodium salt) involves its role as a substrate for 2’,3’-cyclic nucleotide 3’-phosphodiesterase. This enzyme catalyzes the hydrolysis of the cyclic phosphate ester, leading to the formation of nucleotide monophosphates . The compound also influences calcium signaling pathways by modulating calcium release and uptake in mitochondria .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide adenine dinucleotide phosphate (NADP+): Similar in structure but lacks the cyclic phosphate ester.
Nicotinamide adenine dinucleotide (NAD+): Similar but does not contain the additional phosphate group at the 2’ position.
Uniqueness
2’,3’-cyclic NADP+ (sodium salt) is unique due to its cyclic phosphate ester, which imparts distinct biochemical properties and makes it a specific substrate for certain enzymes .
Propiedades
Fórmula molecular |
C21H24N7Na2O16P3 |
|---|---|
Peso molecular |
769.4 g/mol |
Nombre IUPAC |
disodium;[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H26N7O16P3.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16-15(42-47(36,37)43-16)11(41-21)6-39-46(34,35)44-45(32,33)38-5-10-13(29)14(30)20(40-10)27-3-1-2-9(4-27)18(23)31;;/h1-4,7-8,10-11,13-16,20-21,29-30H,5-6H2,(H6-,22,23,24,25,31,32,33,34,35,36,37);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |
Clave InChI |
REJNCHGXPBLANE-WUEGHLCSSA-L |
SMILES isomérico |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@@H]4[C@H]([C@@H](O3)N5C=NC6=C(N=CN=C65)N)OP(=O)(O4)[O-])O)O)C(=O)N.[Na+].[Na+] |
SMILES canónico |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C4C(C(O3)N5C=NC6=C(N=CN=C65)N)OP(=O)(O4)[O-])O)O)C(=O)N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzyl-N-ethyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14087135.png)
![3-(Trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14087148.png)
![4,6-dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14087150.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B14087154.png)

![1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087165.png)

![4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonyl fluoride](/img/structure/B14087177.png)
![1-(4-Ethoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087188.png)

![2-[[5-[3,4-dibutyl-5-[5-(2,2-dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14087195.png)

![4-{(1Z)-1-[2-({4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B14087204.png)

